molecular formula C17H18N4O2 B2688540 3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide CAS No. 1797014-92-6

3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide

Cat. No.: B2688540
CAS No.: 1797014-92-6
M. Wt: 310.357
InChI Key: VUKJXDVZHIVJFD-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a methoxyphenyl group, a pyrazolo[1,5-a]pyrimidine core, and a propanamide moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-12-9-16-18-10-14(11-21(16)20-12)19-17(22)8-5-13-3-6-15(23-2)7-4-13/h3-4,6-7,9-11H,5,8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKJXDVZHIVJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to yield 4-methoxyphenylpyrazole. The pyrazole derivative undergoes further cyclization with 2-aminopyrimidine to form the pyrazolo[1,5-a]pyrimidine core. Finally, the propanamide group is introduced through an amide coupling reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives on the aromatic ring.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether
  • 2-methoxyphenyl isocyanate
  • 6-((3S,4S)-4-methyl-1-(pyrimidin-2-yl-methyl)pyrrolidin-3-yl)-3-tetrahydropyran-4-yl-7H-imidazo[1,5-a]pyrazin-8-one

Uniqueness

3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide is unique due to its specific combination of functional groups and the pyrazolo[1,5-a]pyrimidine core. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Biological Activity

3-(4-Methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide, with the CAS number 1797014-92-6, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide is C17H18N4O2C_{17}H_{18}N_{4}O_{2}, with a molecular weight of 310.35 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core which is known for various biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₈N₄O₂
Molecular Weight310.35 g/mol
CAS Number1797014-92-6

Anticancer Properties

Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine structure exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Case Study:
A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness against HeLa (cervical cancer) and L929 (fibroblast) cells. The compounds displayed IC50 values in the micromolar range, indicating potent cytotoxic effects. The study suggested that the presence of electron-donating groups at specific positions enhances biological activity due to improved interaction with biological targets .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Mechanism of Action:
The neuroprotective effects are often attributed to the inhibition of phosphodiesterase enzymes, which leads to increased levels of cyclic AMP (cAMP) in neuronal cells. This elevation in cAMP is associated with enhanced neuronal survival and reduced apoptosis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for synthesizing 3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide?

  • Answer : Pyrazolo[1,5-a]pyrimidine cores are typically synthesized via cyclocondensation of 2-aminopyrazoles with β-ketoesters or via formamide-mediated cyclization. For example, describes refluxing 5-amino-pyrazole derivatives with formamide for 2–3 hours to yield pyrazolo-pyrimidine scaffolds . Adapting this, the target compound could involve introducing the 4-methoxyphenylpropionamide moiety via nucleophilic substitution or coupling reactions. Key steps include purification via recrystallization (e.g., ethanol or dioxane) and structural validation using NMR and MS .

Q. How can the purity and structural integrity of this compound be validated in academic research settings?

  • Answer : Purity is assessed via HPLC (≥98% as per ), while structural validation employs:

  • 1H/13C NMR : Confirms substituent positions (e.g., methoxy protons at ~3.8 ppm, pyrimidine ring protons between 6.5–8.5 ppm) .
  • Mass spectrometry (MS) : Matches molecular ion peaks with calculated masses (e.g., C21H20BrN3O3 in ) .
  • Melting point analysis : Consistency with literature values (e.g., 263–265°C for pyrazolo-pyrimidine derivatives in ) .

Advanced Research Questions

Q. What strategies are recommended for optimizing reaction yields in the synthesis of N-substituted pyrazolo-pyrimidine derivatives?

  • Answer : Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., pyridine in ) enhance nucleophilicity in coupling reactions .
  • Temperature control : Reflux conditions (e.g., 5–6 hours at 80–100°C) improve cyclization efficiency .
  • Catalyst screening : Acidic or basic catalysts (not explicitly mentioned in evidence) could accelerate amide bond formation.
  • Design of Experiments (DoE) : Statistical modeling (as in ) identifies critical parameters (e.g., molar ratios, reaction time) .

Q. How can structural modifications to the pyrazolo-pyrimidine core influence biological activity, and what contradictions exist in reported data?

  • Answer : Modifications at the 2-methyl (pyrimidine) and 4-methoxyphenyl (propanamide) positions may alter target binding. highlights that 5-substituted derivatives (e.g., 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl) analogs) show anti-mycobacterial activity, but substituent bulkiness can reduce solubility . Contradictions arise in SAR studies: For instance, electron-withdrawing groups (e.g., Cl in ) enhance stability but may reduce cellular uptake .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound, and what challenges are anticipated?

  • Answer : Single-crystal X-ray diffraction (as in ) is ideal. Key steps:

  • Crystallization : Use slow evaporation in ethanol/dioxane to obtain triclinic crystals (space group P1) .
  • Data collection : Employ a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Challenges : Low crystal quality due to flexible propanamide chain; anisotropic displacement parameters may require refinement .

Q. How can researchers address discrepancies in reported melting points or spectral data for structurally similar analogs?

  • Answer : Discrepancies often arise from:

  • Polymorphism : Different crystal packing (e.g., reports 263–265°C vs. 266–268°C for isomers) .
  • Solvent impurities : Recrystallization solvents (e.g., ethanol vs. DMF) affect purity .
  • Instrument calibration : Standardize NMR (300 MHz) and MS (EI/ESI) settings across labs .

Experimental Design & Data Analysis

Q. What in silico tools are recommended for predicting the physicochemical properties of this compound?

  • Answer : Use:

  • PubChem : For canonical SMILES, InChI key, and molecular formula validation (e.g., C22H19ClFN5O4 in ) .
  • LogP calculators : Predict lipophilicity (e.g., LogP = 2.12 for analogs in ) .
  • DFT calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) .

Q. How can flow chemistry improve the scalability of pyrazolo-pyrimidine synthesis?

  • Answer : Continuous-flow systems ( ) offer:

  • Enhanced heat/mass transfer : Reduces side reactions in exothermic steps (e.g., cyclization).
  • Automation : Integrates with DoE for rapid optimization (e.g., residence time <10 minutes) .
  • Safety : Minimizes handling of hazardous intermediates (e.g., diazomethane precursors) .

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